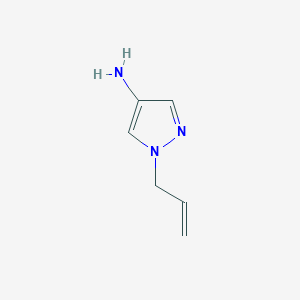

1-allyl-1H-pyrazol-4-amine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H9N3 |

|---|---|

Molekulargewicht |

123.16 g/mol |

IUPAC-Name |

1-prop-2-enylpyrazol-4-amine |

InChI |

InChI=1S/C6H9N3/c1-2-3-9-5-6(7)4-8-9/h2,4-5H,1,3,7H2 |

InChI-Schlüssel |

HICFDFBJQDRFIF-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCN1C=C(C=N1)N |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 1 Allyl 1h Pyrazol 4 Amine and Its Analogues

Strategies for the Construction of the 1-allyl-1H-pyrazole Core

The formation of the central pyrazole (B372694) ring is the foundational step in synthesizing the target compound and its analogues. Key approaches include building the ring from acyclic precursors or transforming other heterocyclic systems.

Cyclocondensation Approaches to Pyrazole Ring Formation

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, involving the formation of the heterocyclic ring from one or more acyclic components.

The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. beilstein-journals.orgnih.gov This approach is versatile, but a primary challenge lies in controlling the regioselectivity when using unsymmetrical dicarbonyl compounds and substituted hydrazines, which can lead to a mixture of two regioisomers. nih.gov

To synthesize 4-aminopyrazoles specifically, precursors containing a nitrogen-based functional group at the C2 position of the 1,3-dicarbonyl equivalent are required. A common strategy involves the cyclocondensation of diketo oximes with hydrazines to form nitrosopyrazoles. These intermediates can then be reduced to the desired 4-aminopyrazoles. rsc.org For instance, a methodology has been demonstrated for the protecting-group-free formation of 3-aryl-substituted 4-aminopyrazoles from acetophenones. This process involves a telescoped oximation and hydrazine condensation of 1,3-ketoaldehydes to generate nitrosopyrazoles, followed by a copper-catalyzed reduction of the nitroso group using sodium borohydride (NaBH₄) to yield the final 4-aminopyrazole product. thieme-connect.com

Another approach involves the nitration of a pre-formed pyrazole ring at the C4 position, followed by reduction of the nitro group to an amine. mdpi.comresearchgate.net

Table 1: Synthesis of 4-Aminopyrazole Precursors via Cyclocondensation and Reduction

| Precursor 1 | Precursor 2 | Intermediate | Reaction Conditions | Final Product | Ref |

|---|---|---|---|---|---|

| 1,3-Ketoaldehyde | Hydrazine | Nitrosopyrazole | 1. Oximation 2. Hydrazine Condensation 3. CuCl/NaBH₄ Reduction | 3-Aryl-4-aminopyrazole | thieme-connect.com |

One-pot multicomponent reactions (MCRs) have emerged as powerful and efficient tools in heterocyclic chemistry, allowing the synthesis of complex molecules in a single step from three or more starting materials. ut.ac.ir This strategy aligns with the principles of green chemistry by reducing reaction times, energy consumption, and the need for intermediate purification steps. longdom.orgacgpubs.org

Several MCRs have been developed for the synthesis of highly functionalized pyrazoles. A common four-component reaction involves the condensation of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. ut.ac.iracgpubs.orgrsc.org These reactions are often catalyzed by various catalysts, including reusable and environmentally benign options like preheated fly-ash or gluconic acid aqueous solution. ut.ac.iracgpubs.org While many of these MCRs lead to fused pyrazole systems like dihydropyrano[2,3-c]pyrazoles, the underlying principles can be adapted for the synthesis of diverse pyrazole cores. acgpubs.orgrsc.org

For the direct synthesis of 4-aminopyrazoles, MCRs based on the Ugi condensation have proven effective. In one example, an Ugi condensation of a primary amine, a carboxylic acid, a carbonyl compound, and an isocyanide produces an α-acylamino amide adduct. Subsequent acidic cleavage and condensation with hydrazine yield the corresponding 4-aminopyrazole. chim.it

Table 2: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Components | Catalyst/Medium | Product Type | Key Advantages | Ref |

|---|---|---|---|---|

| Aldehyde, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | Preheated Fly-Ash (in water) | Dihydropyrano[2,3-c]pyrazole | Cost-effective catalyst, high yields, green protocol. | ut.ac.ir |

| Enaminones, Benzaldehyde, Hydrazine Dihydrochloride | Ammonium Acetate (in water) | Polyfunctionally substituted 1-H-pyrazole | Simple procedure, environmentally friendly, short reaction times. | longdom.org |

Ring Transformation and Derivatization of Pre-existing Heterocycles

An alternative strategy for constructing the pyrazole core is through the transformation of other pre-existing heterocyclic rings. This approach can provide access to substitution patterns that are difficult to achieve through traditional cyclocondensation methods.

A notable example is the synthesis of aminopyrazoles from isoxazoles. This transformation can proceed via a one-step or two-step procedure. In the one-step method, the isoxazole is treated with hydrazine at an elevated temperature, inducing a ring-opening and subsequent ring-closing sequence to form the aminopyrazole in good yields. chim.it A two-step process involves initial deprotonation of the isoxazole to form a β-ketonitrile intermediate, which is then reacted with hydrazine to afford the final aminopyrazole product. chim.it Additionally, nickel(0)-catalyzed transformations have been shown to convert isoxazoles and oxadiazoles into the corresponding pyrazoles. organic-chemistry.org

Installation of the Allyl Moiety at Position 1 (N1-Alkylation)

Once the 4-aminopyrazole core or a suitable precursor like 4-nitropyrazole is synthesized, the final step is the introduction of the allyl group at the N1 position of the pyrazole ring.

Direct N-Allylation Methodologies

Direct N-alkylation of the pyrazole ring with an allylating agent is the most straightforward method. However, a significant challenge with unsymmetrical pyrazoles is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 nitrogen atom. publish.csiro.au The ratio of the resulting isomers is influenced by factors such as the steric and electronic properties of the substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions (e.g., neutral vs. basic medium). publish.csiro.auacs.org

Several advanced methods have been developed to achieve high regioselectivity in N-allylation:

Catalyst-Free Michael Addition: A highly regioselective N1-alkylation has been achieved through a catalyst-free Michael reaction, providing the N1-alkylated pyrazole in high yield (>90%) and excellent regioselectivity (N1/N2 > 99.9:1). acs.org

Metal-Free Catalysis: A direct N-allylation of pyrazoles with allylic alcohols has been developed using tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄) as a metal-free catalyst in water, representing a sustainable and atom-economic approach. researchgate.net

Iridium-Catalyzed Asymmetric Allylation: For enantioselective synthesis, iridium-catalyzed asymmetric N-allylation of pyrazoles with dienyl allylic alcohols provides access to chiral N-allylated pyrazoles with excellent enantioselectivity (up to >99% ee). acs.org

Mitsunobu Reaction: A practical two-step synthesis for 1-alkyl-4-aminopyrazoles involves the N-alkylation of commercially available 4-nitropyrazole with an alcohol (such as allyl alcohol) under Mitsunobu conditions. This is followed by the reduction of the nitro group via hydrogenation to yield the desired 1-allyl-4-aminopyrazole. researchgate.net

Table 3: Methodologies for N1-Allylation of Pyrazole Derivatives

| Pyrazole Substrate | Allylating Agent | Catalyst/Conditions | Key Feature | Ref |

|---|---|---|---|---|

| 4-Nitropyrazole | Allyl Alcohol | DEAD, PPh₃ (Mitsunobu) | Good for functionalized pyrazoles; requires subsequent reduction. | researchgate.net |

| General Pyrazoles | Allylic Alcohols | Bu₄NHSO₄ (in water) | Metal-free, sustainable, atom-economic. | researchgate.net |

| General Pyrazoles | Dienyl Allylic Alcohols | Iridium complex / Yb(OTf)₃ | Asymmetric synthesis, high enantioselectivity. | acs.org |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| 1-allyl-1H-pyrazol-4-amine |

| 3-aryl-substituted 4-aminopyrazoles |

| Nitrosopyrazoles |

| Sodium borohydride (NaBH₄) |

| 4-Nitropyrazole |

| Ethyl acetoacetate |

| Hydrazine hydrate |

| Malononitrile |

| Dihydropyrano[2,3-c]pyrazoles |

| α-acylamino amides |

| Isoxazoles |

| β-ketonitrile |

| Oxadiazoles |

| Tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄) |

| Allyl alcohol |

| Diethyl azodicarboxylate (DEAD) |

Microwave-Assisted Synthesis Protocols

To enhance reaction rates and improve yields, microwave-assisted organic synthesis (MAOS) has been applied to the N-alkylation of pyrazoles. dergipark.org.trunito.it Microwave irradiation provides rapid and efficient heating, often leading to a significant reduction in reaction times from hours to minutes. lew.roresearchgate.net This technique can be applied to the base-catalyzed alkylation described above. For instance, the reaction of a pyrazole with an allyl halide in the presence of a base can be performed in a sealed vessel inside a microwave reactor, often under solvent-free conditions or with a minimal amount of a high-boiling solvent. researchgate.netresearchgate.net The benefits include not only speed but also often cleaner reactions with higher purity of the final product and improved energy efficiency, aligning with the principles of green chemistry. dergipark.org.trlew.ro

Table 2: Comparison of Conventional vs. Microwave-Assisted N-Alkylation

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to Days | Minutes lew.roresearchgate.net |

| Energy Consumption | High | Low |

| Yield | Moderate to Good | Often Higher lew.ro |

| Side Reactions | More prevalent | Often reduced |

Palladium-Catalyzed C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful and versatile methodology for forming C-N bonds. acs.orgorganic-chemistry.org While commonly used for N-arylation, variations of this catalysis can be applied to N-allylation. This approach can offer an alternative to traditional SN2-type alkylations. researchgate.net The reaction typically involves a palladium catalyst, a suitable ligand, a base, and an allyl source, such as an allylic alcohol or carbonate. researchgate.net The choice of a bulky, electron-rich phosphine (B1218219) ligand is often crucial for achieving high efficiency and selectivity in these transformations. nih.govmit.edu This method can be particularly useful for complex substrates where traditional base-catalyzed methods may fail or give poor yields.

Introduction of the Amine Functionality at Position 4

Following the successful N-allylation of the pyrazole core, the next critical stage is the introduction of an amino group at the C4 position. The 4-aminopyrazole moiety is a significant pharmacophore found in many biologically active compounds. nih.govnih.gov A robust and widely used strategy to achieve this is a two-step sequence involving the nitration of the pyrazole ring, followed by the reduction of the resulting nitro group.

Nitration and Subsequent Reduction Protocols

This two-step approach begins with an electrophilic aromatic substitution reaction to install a nitro (-NO₂) group at the C4 position of the 1-allyl-1H-pyrazole intermediate. The electron-rich nature of the pyrazole ring facilitates this reaction. A common method for nitrating pyrazoles involves using a mixture of fuming nitric acid in a medium like acetic anhydride, which generates the potent electrophile. mdpi.com The reaction is typically performed at low temperatures to control its exothermicity.

Once the 1-allyl-4-nitro-1H-pyrazole is synthesized and isolated, the nitro group is reduced to the desired primary amine (-NH₂). Several reliable methods exist for this transformation.

Catalytic hydrogenation is a clean and highly efficient method for the reduction of nitro groups. commonorganicchemistry.com The reaction is typically carried out under a hydrogen gas atmosphere in the presence of a metal catalyst.

Palladium on Carbon (Pd/C): This is one of the most common and effective catalysts for reducing both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.com The reaction is usually performed in a solvent like ethanol or ethyl acetate.

Raney Nickel: This is another effective catalyst, often used as an alternative to Pd/C, particularly if the substrate contains functionalities sensitive to hydrogenolysis, such as aromatic halogens. commonorganicchemistry.com

A potential challenge with this method is the air sensitivity of the resulting aminopyrazole products, which can sometimes lead to catalyst deactivation or product degradation. researchgate.net Variations like microwave-assisted catalytic transfer hydrogenation, using a hydrogen donor like 1,4-cyclohexadiene, can offer a rapid and safe alternative to using pressurized hydrogen gas. researchgate.net

As an alternative to catalytic hydrogenation, the reduction of nitro groups can be achieved using dissolving metals in an acidic medium. acsgcipr.org These methods are particularly valuable when other reducible functional groups are present in the molecule that might not be compatible with hydrogenation.

Iron/HCl (or Fe/NH₄Cl): The reduction of aromatic nitro compounds with iron metal in the presence of an acid, known as the Béchamp reduction, is a classic and cost-effective method. stackexchange.comdoubtnut.com A key advantage is that only a catalytic amount of acid is often needed, as the iron(II) chloride (FeCl₂) formed can be hydrolyzed, regenerating the acid in situ. doubtnut.com

Tin/HCl: Stannous chloride (SnCl₂) or metallic tin in concentrated hydrochloric acid is also a very effective reagent for converting aromatic nitro compounds to anilines. researchgate.netaskiitians.com The reaction proceeds through the transfer of electrons from the metal to the nitro group. askiitians.com

These metal-mediated reductions are robust and widely applicable, though they typically require an aqueous workup to remove the resulting metal salts. acsgcipr.org

Table 3: Common Reagents for Nitro Group Reduction

| Method | Reagents | Typical Solvent | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Ethanol, Methanol, Ethyl Acetate | Clean, high yield, mild conditions commonorganicchemistry.com |

| Metal-Mediated (Fe) | Fe powder, HCl/NH₄Cl | Ethanol/Water | Cost-effective, acid can be catalytic doubtnut.com |

| Metal-Mediated (Sn) | Sn or SnCl₂, conc. HCl | Ethanol | Strong reducing agent, effective for various substrates askiitians.com |

Direct Amination Techniques (e.g., Buchwald-Hartwig Amination)

Direct amination techniques, particularly palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, have emerged as powerful tools for the synthesis of 4-aminopyrazole derivatives. These methods offer a direct route to C-N bond formation, avoiding the often harsh conditions and limited substrate scope of traditional methods.

The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst and a base. For the synthesis of this compound analogues, this typically involves the coupling of a 4-halo-1-allyl-1H-pyrazole with an appropriate amine or ammonia equivalent.

Research has demonstrated the feasibility of Buchwald-Hartwig coupling at the C4 position of the pyrazole ring. For instance, the palladium-catalyzed amination of 4-bromo-1H-1-tritylpyrazoles has been investigated with various amines. While reactions with primary amines bearing a β-hydrogen, such as allylamine, have been reported to result in low yields under certain conditions due to potential β-hydride elimination, optimization of reaction parameters is crucial for success nih.gov.

A study on the C4-alkoxyamination of 4-iodo-1H-pyrazoles also highlights the utility of copper-catalyzed coupling reactions, which can be an effective alternative to palladium-catalyzed methods for certain substrates acs.org. In one instance, the reaction of a 4-iodopyrazole derivative with allylamine using a copper(I) iodide (CuI) catalyst provided the corresponding 4-allylaminopyrazole in good yield nih.gov. This suggests that both palladium and copper-based catalytic systems are viable for the synthesis of this compound and its analogues.

The choice of ligand is critical in the Buchwald-Hartwig amination to promote efficient catalytic turnover. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. For the amination of 4-halopyrazoles, ligands such as tBuDavePhos have been shown to be effective nih.gov.

Table 1: Examples of Direct Amination for the Synthesis of 4-Aminopyrazole Derivatives

| Catalyst System | Halopyrazole Substrate | Amine | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(dba)₂ / tBuDavePhos | 4-Bromo-1-trityl-1H-pyrazole | Allylamine | 1-Trityl-4-(allylamino)-1H-pyrazole | Low | nih.gov |

| CuI | 4-Iodo-1-trityl-1H-pyrazole | Allylamine | 1-Trityl-4-(allylamino)-1H-pyrazole | 72 | nih.gov |

| Pd₂(dba)₃ / XPhos | 4-Bromo-1H-pyrazole | Aniline | 4-(Phenylamino)-1H-pyrazole | 85 | rsc.org |

This table is interactive. You can sort and filter the data.

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral this compound derivatives is of great interest, as chirality often plays a crucial role in the biological activity of molecules. Asymmetric synthesis of these compounds can be approached by introducing a chiral center either on the pyrazole nucleus or on the allyl substituent.

One common strategy for achieving stereoselectivity is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. For example, a chiral auxiliary could be attached to the N1 position of the pyrazole ring to control the stereoselective introduction of a substituent at another position. After the desired stereocenter is established, the auxiliary can be removed.

Another powerful approach is enantioselective catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For instance, transition metal catalysts complexed with chiral ligands can be employed for asymmetric allylic amination reactions. While not specifically documented for this compound, enantioselective palladium-catalyzed hydroamination of dienes with pyrazoles has been reported, generating chiral allylic pyrazoles with excellent regioselectivity and enantioselectivity rsc.org. This methodology could potentially be adapted for the synthesis of chiral this compound derivatives.

The synthesis of chiral pyrazole derivatives where the chirality is on a substituent attached to the ring has also been explored. For example, the asymmetric synthesis of pyrazole derivatives with a chiral center directly bonded to a nitrogen atom has been achieved using a chiral sulfinamide auxiliary nih.gov. This approach involves the stereoselective addition of a nucleophile to a chiral sulfinimine, followed by further transformations to construct the pyrazole ring.

Table 2: General Approaches to Stereoselective Pyrazole Synthesis

| Method | Description | Potential Application to this compound |

|---|---|---|

| Chiral Auxiliaries | A temporary chiral group directs the stereochemical outcome of a reaction. | A chiral auxiliary on the pyrazole nitrogen could direct the stereoselective functionalization of the ring. |

| Enantioselective Catalysis | A chiral catalyst promotes the formation of one enantiomer over the other. | Asymmetric allylic amination or hydroamination could be used to introduce a chiral allyl group. |

| Chiral Pool Synthesis | Starting from a readily available chiral molecule to build the target compound. | A chiral building block containing the allyl group could be used to construct the pyrazole ring. |

This table is interactive. You can sort and filter the data.

Green Chemistry Principles in the Synthesis of the this compound Scaffold

The application of green chemistry principles to the synthesis of the this compound scaffold aims to reduce the environmental impact of chemical processes. Key principles include the use of safer solvents, energy efficiency, and atom economy.

One of the primary goals of green chemistry is to minimize or eliminate the use of hazardous organic solvents. To this end, performing reactions under solvent-free conditions or in environmentally benign solvents like water is highly desirable.

Solvent-free reactions for the synthesis of pyrazole derivatives have been reported, often facilitated by microwave irradiation or grinding techniques. These methods can lead to shorter reaction times, higher yields, and simplified work-up procedures. For example, the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles has been achieved under solvent-free microwave conditions nih.gov. While not specific to this compound, this demonstrates the potential for applying such conditions to its synthesis.

Aqueous synthesis of pyrazoles is another green alternative. The use of water as a solvent is advantageous due to its low cost, non-toxicity, and non-flammability. Multicomponent reactions in aqueous media have been developed for the synthesis of functionalized pyrazoles, sometimes with the aid of catalysts to overcome the low solubility of organic reactants in water beilstein-journals.org. The synthesis of pyrazolo[3,4-b]pyridine-spiroindolinones has been reported in aqueous ethanol, showcasing the feasibility of using water in the synthesis of complex pyrazole-containing systems beilstein-journals.org.

Catalytic reactions are a cornerstone of green chemistry as they allow for the use of small amounts of a catalyst to generate large quantities of product, thereby reducing waste. As discussed in the direct amination section, palladium and copper-catalyzed reactions are key examples of catalytic approaches to forming the C-N bond in 4-aminopyrazoles.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred as they generate minimal byproducts. Multicomponent reactions (MCRs) are particularly atom-economical as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. The synthesis of various pyrazole derivatives has been achieved through MCRs, often under green conditions such as microwave irradiation or in aqueous media nih.govbeilstein-journals.org.

The use of microwave-assisted synthesis has been shown to be an energy-efficient method for the preparation of aminopyrazoles and their derivatives. Microwave heating can significantly reduce reaction times from hours to minutes, leading to substantial energy savings compared to conventional heating methods nih.govdergipark.org.tr.

Table 3: Green Chemistry Approaches in Pyrazole Synthesis

| Green Principle | Methodology | Example in Pyrazole Synthesis |

|---|---|---|

| Safer Solvents | Aqueous synthesis | Synthesis of pyrazolo[3,4-b]pyridine-spiroindolinones in aqueous ethanol beilstein-journals.org. |

| Energy Efficiency | Microwave-assisted synthesis | Rapid synthesis of 5-aminopyrazol-4-yl ketones nih.gov. |

| Waste Prevention | Solvent-free synthesis | Microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines rsc.org. |

| Atom Economy | Multicomponent reactions | Synthesis of pyrazolo[3,4-e]indolizines via a base-catalyzed domino reaction nih.gov. |

| Catalysis | Transition metal catalysis | Palladium and copper-catalyzed amination of halopyrazoles nih.govrsc.org. |

This table is interactive. You can sort and filter the data.

Reactivity and Derivatization Chemistry of 1 Allyl 1h Pyrazol 4 Amine

Chemical Transformations Involving the Amino Group

The amino group at the C4 position of the pyrazole (B372694) ring is a key site for derivatization. Its nucleophilicity allows it to readily react with a variety of electrophilic reagents.

Acylation and Sulfonylation Reactions

Acylation and sulfonylation are fundamental reactions that convert the primary amino group of 1-allyl-1H-pyrazol-4-amine into amides and sulfonamides, respectively. These transformations are crucial for the synthesis of new compounds with potentially altered chemical and physical properties.

The reaction of this compound with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct, leads to the formation of the corresponding N-(1-allyl-1H-pyrazol-4-yl)amides. Similarly, sulfonamides are synthesized by reacting the amine with sulfonyl chlorides. These reactions are generally high-yielding and proceed under mild conditions.

The general scheme for these reactions can be depicted as follows:

Acylation: this compound + R-COCl → N-(1-allyl-1H-pyrazol-4-yl)acetamide + HCl

Sulfonylation: this compound + R-SO₂Cl → N-(1-allyl-1H-pyrazol-4-yl)sulfonamide + HCl

| Reagent | Product |

| Acetyl chloride | N-(1-allyl-1H-pyrazol-4-yl)acetamide |

| Benzoyl chloride | N-(1-allyl-1H-pyrazol-4-yl)benzamide |

| Benzenesulfonyl chloride | N-(1-allyl-1H-pyrazol-4-yl)benzenesulfonamide |

| p-Toluenesulfonyl chloride | N-(1-allyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide |

This table represents expected products from the reaction of this compound with various acylating and sulfonylating agents based on general chemical principles.

The amino group of this compound can also react with chloroformates and isocyanates to yield urethanes (carbamates) and ureas, respectively. The reaction with an isocyanate, for instance, proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate group.

Urea Formation: this compound + R-N=C=O → 1-allyl-N-substituted-1H-pyrazol-4-ylurea

| Reagent | Product |

| Phenyl isocyanate | 1-allyl-N-phenyl-1H-pyrazol-4-ylurea |

| Methyl isocyanate | 1-allyl-N-methyl-1H-pyrazol-4-ylurea |

| Ethyl chloroformate | Ethyl (1-allyl-1H-pyrazol-4-yl)carbamate |

This table illustrates the expected products from the reaction of this compound with isocyanates and chloroformates.

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These imines are valuable intermediates that can be further modified, for instance, through reduction to secondary amines or used in cyclocondensation reactions to build fused heterocyclic systems.

The reaction between this compound and an aldehyde or ketone, typically under acidic catalysis, results in the formation of a C=N double bond, yielding an imine. These imines can then be selectively reduced to the corresponding secondary amines using reducing agents like sodium borohydride (NaBH₄).

General Reaction Scheme: this compound + RCHO ⇌ 1-allyl-N-(ylidene)-1H-pyrazol-4-amine + H₂O 1-allyl-N-(ylidene)-1H-pyrazol-4-amine + [H] → 1-allyl-N-(alkyl)-1H-pyrazol-4-amine

| Carbonyl Compound | Intermediate Imine | Reduced Amine Product |

| Benzaldehyde | N-benzylidene-1-allyl-1H-pyrazol-4-amine | N-benzyl-1-allyl-1H-pyrazol-4-amine |

| Acetone | N-isopropylidene-1-allyl-1H-pyrazol-4-amine | N-isopropyl-1-allyl-1H-pyrazol-4-amine |

| Cyclohexanone | N-cyclohexylidene-1-allyl-1H-pyrazol-4-amine | N-cyclohexyl-1-allyl-1H-pyrazol-4-amine |

This table provides examples of imines and their corresponding reduced amines formed from this compound and various carbonyl compounds.

This compound is a valuable precursor for the synthesis of fused heterocyclic systems. For instance, reaction with 1,3-dielectrophilic species can lead to the formation of pyrazolo[3,4-d]pyrimidines. These reactions often involve an initial condensation followed by an intramolecular cyclization. The synthesis of pyrazolo[1,5-a] ekb.egnih.govnih.govtriazines and other related fused systems can also be envisaged through appropriate cyclocondensation reactions. For example, the reaction with reagents containing a nitrile group can lead to pyrimidine ring formation. The synthesis of pyrazolo-triazole hybrids can be achieved via diazotization of the amino group followed by cycloaddition reactions. nih.gov

| Reagent(s) | Fused Heterocycle |

| Ethyl acetoacetate | 1-allyl-6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |

| Diethyl malonate | 1-allyl-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidine-4,6-dione |

| Nitriles (in the presence of a cyclizing agent) | Substituted pyrazolo[3,4-d]pyrimidines |

| Diazotizing agents followed by azide formation and cycloaddition with alkynes | Substituted pyrazolo[4,3-d] ekb.egnih.govscience.govtriazoles |

This table outlines potential fused heterocyclic systems that can be synthesized from this compound.

Diazotization and Subsequent Transformations

The primary aromatic amine functionality at the C4-position of the pyrazole ring in this compound allows for diazotization, a versatile transformation that converts the amine into a diazonium salt. This reaction is typically carried out by treating the amine with a source of nitrous acid, such as sodium nitrite in the presence of a strong mineral acid (e.g., hydrochloric acid) at low temperatures (0–5 °C). The resulting 1-allyl-1H-pyrazol-4-diazonium salt is a highly reactive intermediate that serves as a precursor for a wide array of derivatives.

These diazonium salts are often not isolated and are used in situ for subsequent transformations. One of the most significant applications is in azo-coupling reactions. Pyrazole-diazonium salts readily couple with electron-rich aromatic compounds or molecules containing active methylene groups to form highly conjugated azo compounds. For instance, the coupling of pyrazole-diazonium salts with compounds like acetylacetone or cyanothioacetamide, followed by intramolecular cyclization, is a well-established method for the synthesis of fused heterocyclic systems, such as pyrazolo[5,1-c] researchgate.netresearchgate.netnih.govtriazines. researchgate.netpleiades.online These reactions underscore the utility of the diazonium intermediate as a powerful electrophile for forging new carbon-carbon and carbon-heteroatom bonds.

The transformation pathway can be summarized as follows:

Diazotization: The 4-amino group is converted to a diazonium group (-N₂⁺).

Azo-Coupling: The diazonium salt reacts with a coupling partner (e.g., active methylene compound).

Cyclization: The intermediate hydrazone undergoes intramolecular cyclization to yield a fused heterocyclic product. researchgate.net

This sequence provides a modular approach to complex heterocyclic scaffolds, where the substitution pattern can be varied based on the choice of the coupling partner.

| Transformation | Reagents | Product Type | Reference |

|---|---|---|---|

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | 1-allyl-1H-pyrazol-4-diazonium chloride | researchgate.net |

| Azo-Coupling & Cyclization | Active methylene compounds (e.g., acetylacetone) | Pyrazolo[5,1-c] researchgate.netresearchgate.netnih.govtriazine derivatives | researchgate.netpleiades.online |

Metal Complexation through the Amine Nitrogen and Ring Nitrogens

The structure of this compound features multiple potential coordination sites for metal ions, making it an interesting ligand in coordination chemistry. researchgate.net The pyrazole ring itself contains two nitrogen atoms: the N1 nitrogen, which is substituted with the allyl group, and the N2 nitrogen, which possesses a lone pair of electrons available for coordination. Additionally, the exocyclic amine group at the C4 position has a nitrogen atom with a lone pair.

Pyrazoles and their derivatives are well-known N,N-donor ligands capable of forming a wide variety of coordination compounds with diverse topologies. researchgate.net The coordination can occur in several modes. Typically, the pyridinic N2 nitrogen of the pyrazole ring is the primary site of metal binding. nih.gov

In the case of this compound, two principal coordination scenarios can be envisaged:

Monodentate Coordination: The ligand can bind to a metal center through the N2 nitrogen of the pyrazole ring, with the 4-amino group not participating in coordination. This mode is common for simple pyrazole ligands. researchgate.net

Bidentate Chelation: The arrangement of the 4-amino group and the adjacent N-H in a tautomeric form or the N2 atom allows for the potential of bidentate chelation, forming a stable five-membered ring with a metal ion. This chelation would involve both the exocyclic amine nitrogen and one of the ring nitrogens. The formation of such metal complexes is a key strategy in the design of targeted drugs and catalysts. nih.gov

The protic nature of the pyrazole NH group (in the tautomeric form where the allyl group is at N2) can also play a role. Deprotonation of the pyrazole ring upon coordination can lead to the formation of pyrazolate anions, which can act as bridging ligands between two or more metal centers, leading to the assembly of di- or polynuclear complexes. nih.gov The specific coordination mode adopted will depend on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Chemical Transformations of the Allyl Moiety

The allyl group of this compound is a versatile functional handle that can undergo a variety of chemical transformations characteristic of a terminal alkene. These reactions provide a powerful avenue for the structural elaboration of the pyrazole core, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures.

Olefin Metathesis Reactions (Ring-Closing, Cross-Metathesis)

Olefin metathesis, a Nobel Prize-winning reaction, involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). wikipedia.org The allyl group in this compound is an excellent substrate for these transformations.

Ring-Closing Metathesis (RCM): This intramolecular variant of olefin metathesis is a powerful method for the synthesis of cyclic compounds. organic-chemistry.org To apply RCM, this compound must first be derivatized to incorporate a second terminal olefin. For example, acylation or alkylation of the 4-amino group with a reagent containing a terminal double bond (e.g., 4-pentenoyl chloride) would generate a diene precursor. Treatment of this diene with a Grubbs catalyst would then initiate an intramolecular metathesis reaction, extruding ethylene and forming a new cyclic structure fused to or containing the pyrazole ring. researchgate.netktu.edu This strategy is widely employed for constructing 5- to 30-membered rings. organic-chemistry.org

Cross-Metathesis (CM): This intermolecular reaction occurs between two different alkenes. organic-chemistry.org The allyl group of the pyrazole can be coupled with a variety of other olefins to generate new, more complex alkenes with high functional group tolerance. nih.gov For example, reacting this compound with an α,β-unsaturated ketone in the presence of a second-generation Grubbs catalyst can lead to the formation of a new elongated chain with a ketone functionality. akshatrathi.com The efficiency and selectivity of CM depend on the relative reactivities of the olefin partners and the choice of catalyst. organic-chemistry.org

| Reaction Type | Description | Typical Catalyst | Potential Product |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic alkene. | Grubbs' 1st or 2nd Generation Catalyst | Pyrazole-fused or containing heterocycles. researchgate.netktu.edu |

| Cross-Metathesis (CM) | Intermolecular reaction between the allyl group and another olefin. | Grubbs' 2nd Gen. or Hoveyda-Grubbs Catalyst | Elongated and functionalized alkenyl pyrazoles. akshatrathi.com |

Synthesis of Macrocyclic Pyrazole Derivatives

Ring-closing metathesis has emerged as a premier strategy for the synthesis of macrocycles, which are prevalent in many natural products and pharmaceuticals. rsc.orgdrughunter.com The synthesis of macrocycles containing a pyrazole moiety can be achieved by designing a suitable acyclic diene precursor derived from this compound.

The general approach involves tethering a long, olefin-terminated chain to the pyrazole scaffold, typically via the 4-amino group. The resulting diene, which contains the original N-allyl group and the newly introduced olefinic chain, is then subjected to RCM. The reaction, driven by the release of volatile ethylene, facilitates the formation of a large ring. harvard.edu The success of macrocyclization via RCM depends on factors such as the length and flexibility of the tether, the concentration of the substrate (high dilution favors intramolecular RCM over intermolecular polymerization), and the choice of catalyst. semanticscholar.org This methodology provides a convergent and flexible route to novel macrocyclic structures embedding the pyrazole unit, a privileged scaffold in medicinal chemistry. rsc.org

Hydrofunctionalization Reactions (Hydroamination, Hydroboration, Hydrosilylation)

Hydrofunctionalization reactions involve the addition of an H-X molecule across the double bond of the allyl group, providing a direct method to introduce new functional groups at the propyl side chain.

Hydroamination: This reaction involves the addition of an N-H bond across the alkene. While palladium-catalyzed hydroamination of dienes with pyrazoles has been reported, this typically involves the N-H of the pyrazole ring itself adding to an external olefin. nih.gov For the allyl group of this compound, an intramolecular hydroamination could potentially occur, catalyzed by transition metals, to form a five- or six-membered nitrogen-containing ring. More commonly, intermolecular hydroamination with other amines can be used to synthesize more complex amine derivatives. Copper-catalyzed hydroamination has been shown to be an effective method for the enantioselective coupling of pyrazoles to certain alkenes. nih.govnih.gov

Hydroboration-Oxidation: This is a two-step process that achieves the anti-Markovnikov hydration of the alkene. The allyl group reacts with a borane reagent (e.g., borane-tetrahydrofuran complex, BH₃·THF) in the first step to form an organoborane intermediate. Subsequent oxidation of this intermediate, typically with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group. This sequence applied to this compound would yield 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol, placing a primary alcohol at the terminus of the propyl chain.

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across the double bond, catalyzed by transition metals, most commonly platinum or rhodium complexes. researchgate.net The hydrosilylation of the allyl group with a hydrosilane, such as trichlorosilane (HSiCl₃), would result in the formation of a propylsilane derivative. bohrium.com This reaction is highly efficient for converting terminal olefins into organosilicon compounds, which are valuable intermediates in organic synthesis. researchgate.net

Epoxidation and Dihydroxylation of the Double Bond

The electron-rich double bond of the allyl group is susceptible to oxidation reactions, allowing for the introduction of oxygen-containing functional groups.

Epoxidation: Treatment of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will convert the alkene into an epoxide (oxirane). The product would be 1-((oxiran-2-yl)methyl)-1H-pyrazol-4-amine. Epoxides are highly valuable synthetic intermediates due to their reactivity towards a wide range of nucleophiles, which can open the three-membered ring to yield a variety of 1,2-difunctionalized products.

Dihydroxylation: The allyl group can be converted into a 1,2-diol through dihydroxylation. This can be achieved using several methods:

Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄) used in catalytic amounts with a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO), or cold, dilute potassium permanganate (KMnO₄) under basic conditions, will add two hydroxyl groups to the same face of the double bond. This would produce 3-(4-amino-1H-pyrazol-1-yl)propane-1,2-diol.

Anti-dihydroxylation: This can be achieved in a two-step process involving epoxidation followed by acid- or base-catalyzed ring-opening of the epoxide with water. This pathway also yields the same diol product, 3-(4-amino-1H-pyrazol-1-yl)propane-1,2-diol.

These oxidation reactions provide straightforward access to highly functionalized pyrazole derivatives with enhanced hydrophilicity and additional handles for further chemical modification.

Polymerization and Oligomerization Studies of Allyl-Functionalized Pyrazoles

The presence of the allyl group in this compound introduces the potential for polymerization and oligomerization reactions. Generally, allyl monomers are known to be less reactive in free-radical polymerization compared to vinyl monomers, often leading to polymers with a low degree of polymerization or oligomers. researchgate.net This reduced reactivity is attributed to "degradative chain transfer," a process where a hydrogen atom is abstracted from the allylic methylene group, resulting in a stable, less reactive allylic radical that is more likely to terminate the kinetic chain. researchgate.net

While specific polymerization studies on this compound are not extensively documented, research on other functionalized pyrazoles and general principles of allyl polymerization provide insight. For instance, tetraaryl pyrazole polymers have been synthesized through the free-radical polymerization of styryl-substituted pyrazole monomers, indicating that the pyrazole nucleus is compatible with polymerization conditions. rsc.org In the context of allyl compounds, oligomerization can be achieved using specific catalytic systems. One study demonstrated the oligomerization of allyl alcohol using a dipicolinate oxovanadium(IV) coordination compound with a modified methylaluminoxane (MMAO-12) activator. mdpi.comresearchgate.net This process occurs via a coordination polymerization mechanism, where the allyl alcohol coordinates to the metal center, facilitating the formation of oligomeric chains. mdpi.com A similar approach could potentially be applied to this compound to yield functional oligomers.

The typical characteristics of allyl polymerization are summarized in the table below.

| Feature | Description |

| Monomer Reactivity | Low tendency to polymerize compared to vinyl monomers. researchgate.net |

| Products | Often results in oligomers or polymers with low molecular weight. researchgate.net |

| Mechanism Issue | Prone to degradative chain transfer, which terminates the polymer chain. researchgate.net |

| Initiator Requirement | Typically requires a large amount of initiator. researchgate.net |

| Copolymerization | Can be copolymerized with other monomers to yield materials with high mechanical strength and thermal stability. researchgate.net |

Intramolecular Cyclization Reactions Involving Both Functional Groups

The proximate positioning of the allyl group at the N1 position and the amino group at the C4 position allows for intramolecular cyclization reactions, providing a pathway to novel polycyclic and fused heterocyclic systems.

Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of unsaturated rings, catalyzed by metal complexes, most notably those containing ruthenium. wikipedia.org The reaction involves the intramolecular metathesis of a diene, forming a cycloalkene and releasing a small volatile alkene like ethylene. wikipedia.org For this compound to undergo a standard RCM, the 4-amino group would first need to be functionalized with another alkenyl group. For example, acylation or alkylation of the amine with a moiety containing a terminal double bond would generate the necessary diene precursor.

Studies have demonstrated the successful application of RCM in creating pyrazole-fused heterocycles. For example, 5-allyl-4-allyloxy-1H-pyrazoles have been cyclized using Grubbs' second-generation catalyst to form dihydropyrano[3,2-c]pyrazoles. researchgate.netresearchgate.net Similarly, RCM performed on di-allylated amines is a known route to pyrrolines. organic-chemistry.org These examples underscore the feasibility of using RCM to construct complex polycyclic systems from appropriately functionalized allyl pyrazoles.

The table below outlines a hypothetical RCM reaction involving a derivative of this compound.

| Reactant | Catalyst | Product |

| N-alkenyl-1-allyl-1H-pyrazol-4-amine | Grubbs' or Hoveyda-Grubbs' Catalyst | Fused Pyrazolo-dihydropyrrole System |

Intramolecular hydroamination involves the addition of an N-H bond of the amino group across the C=C bond of the allyl group. This reaction provides a direct, atom-economical route to nitrogen-containing heterocyclic systems. The reaction typically requires a catalyst to overcome the high activation energy.

While direct experimental data on the intramolecular hydroamination of this compound is scarce, computational studies have explored the mechanism for related systems. Density functional theory (DFT) calculations on the intramolecular hydroamination of 2,2-dimethyl-4-penten-1-amine catalyzed by an Iridium-pyrazolato complex revealed a plausible pathway. nih.gov The proposed mechanism begins with the electrophilic activation of the olefin by the metal center, followed by a nucleophilic attack of the amine on the iridium-olefin bond. nih.gov Subsequent proton transfer and reductive elimination release the cyclized product and regenerate the catalyst. nih.gov This suggests that with a suitable catalyst, this compound could cyclize to form a fused pyrazolo-pyrrolidine ring system.

Electrophilic Aromatic Substitution on the Pyrazole Ring (if activated)

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org The feasibility and regioselectivity of SEAr on the pyrazole ring of this compound depend on the directing effects of the substituents. The 4-amino group is a powerful activating group and is expected to strongly direct incoming electrophiles. In aniline, for example, the amino group directs electrophiles to the ortho and para positions.

For the pyrazole ring, the C4 position is generally susceptible to electrophilic attack. In the case of this compound, the C4 position is already substituted. The amino group at C4 would activate the ring, making the C5 position the most likely site for electrophilic attack. Research on the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS) has shown that halogenation occurs selectively at the C4 position. beilstein-archives.org This precedent suggests that the C5 position of this compound would be reactive towards electrophiles like halogens (halogenation), the nitronium ion (nitration), or sulfur trioxide (sulfonation). masterorganicchemistry.com

| Reaction | Reagents | Potential Product |

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | 5-Bromo-1-allyl-1H-pyrazol-4-amine |

| Nitration | HNO₃ / H₂SO₄ | 1-Allyl-5-nitro-1H-pyrazol-4-amine |

| Sulfonation | Fuming H₂SO₄ | 1-Allyl-4-amino-1H-pyrazole-5-sulfonic acid |

It is important to note that under strongly acidic conditions, such as those used for nitration or sulfonation, the basic amino group would be protonated, which would deactivate the ring. Therefore, reaction conditions would need to be carefully optimized.

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Derivatives

Halogenated derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions are cornerstones of modern organic synthesis.

A key precursor would be a halogenated version of the title compound, such as 5-bromo-1-allyl-1H-pyrazol-4-amine, which could be synthesized via electrophilic halogenation as discussed previously. This halo-pyrazole could then participate in a variety of coupling reactions.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds. youtube.com While this reaction could be used to synthesize the parent compound from a 4-halopyrazole, it can also be used on a di-halogenated pyrazole to introduce a second, different amino group. Studies on C4-alkoxyamination of 4-halo-1H-1-tritylpyrazoles have shown that palladium catalysts are effective for this transformation, although reactions with amines bearing β-hydrogens can sometimes result in low yields due to β-elimination. nih.govsemanticscholar.org In such cases, copper-catalyzed conditions can be more effective. nih.govsemanticscholar.org

The table below summarizes potential cross-coupling reactions for a hypothetical 5-bromo-1-allyl-1H-pyrazol-4-amine derivative.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 5-Aryl-1-allyl-1H-pyrazol-4-amine |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | 5-Vinyl-1-allyl-1H-pyrazol-4-amine |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 5-Alkynyl-1-allyl-1H-pyrazol-4-amine |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, phosphine (B1218219) ligand, base | 1-Allyl-N⁵-substituted-1H-pyrazole-4,5-diamine |

These reactions highlight the synthetic utility of halogenated this compound derivatives as platforms for building more complex molecular architectures.

Advanced Spectroscopic and Structural Investigations of 1 Allyl 1h Pyrazol 4 Amine Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive method for identifying functional groups and characterizing the nature of chemical bonds within a molecule. These techniques probe the vibrational modes of molecules, which are specific to the types of atoms and the bonds connecting them. For derivatives of 1-allyl-1H-pyrazol-4-amine, FT-IR and Raman spectroscopy provide a detailed fingerprint, allowing for the confirmation of its structural features: the pyrazole (B372694) ring, the primary amine group, and the allyl substituent.

The vibrational spectrum of a this compound derivative can be analyzed by considering the characteristic frequencies of its constituent parts.

Pyrazole Ring: The core pyrazole heterocycle exhibits several characteristic vibrational modes. The N-N stretching vibration is a key marker for the pyrazole ring. researchgate.net The C=N and C=C stretching vibrations within the ring typically appear in the 1615-1570 cm⁻¹ region of the IR spectrum. mdpi.com The C-H stretching of the aromatic pyrazole ring is expected above 3000 cm⁻¹.

Amine Group (-NH₂): The primary amine group at the 4-position gives rise to distinct vibrational bands. The N-H stretching vibrations are typically observed as one or two bands in the 3500-3300 cm⁻¹ region. The N-H scissoring (bending) vibration usually appears in the 1650-1580 cm⁻¹ range.

Allyl Group (-CH₂-CH=CH₂): The allyl substituent introduces several unique vibrational signatures. The C=C stretching of the vinyl group is found around 1645 cm⁻¹. The =C-H stretching of the vinyl group occurs at frequencies above 3000 cm⁻¹. The C-H stretching vibrations of the CH₂ group are typically found in the 2950-2850 cm⁻¹ range.

Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental data to achieve a more precise assignment of the observed vibrational bands to specific normal modes of the molecule. researchgate.net The analysis of shifts in band positions between the free ligand and its metal complexes can also provide clear evidence of coordination sites. researchgate.net

Below is a table summarizing the expected vibrational frequencies for the key functional groups in this compound derivatives based on data from related compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3500 - 3300 | FT-IR, Raman |

| Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | FT-IR |

| Allyl (=C-H) | C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Allyl (-CH₂) | C-H Stretch | 2950 - 2850 | FT-IR, Raman |

| Allyl (C=C) | C=C Stretch | ~1645 | FT-IR, Raman |

| Pyrazole Ring | C-H Stretch | >3000 | FT-IR, Raman |

| Pyrazole Ring | C=N, C=C Stretch | 1615 - 1570 | FT-IR, Raman |

| Pyrazole Ring | N-N Stretch | ~1447 | FT-IR, Raman |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Derivatives

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for the study of chiral molecules, specifically their enantiomeric forms. These methods measure the differential interaction of left- and right-circularly polarized light with a chiral substance. For derivatives of this compound to be studied by these techniques, they must possess a chiral center, which could be introduced through substitution on the allyl group or the pyrazole ring, leading to enantiomers.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum shows positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's three-dimensional structure. For enantiomers, the CD spectra are mirror images of each other. CD spectroscopy is a robust tool for the unambiguous assignment of the absolute configuration of chiral compounds, especially when combined with quantum-chemical calculations. mdpi.com Studies on C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have successfully used CD spectroscopy to establish their absolute configuration. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve provides information related to the CD spectrum through the Kronig-Kramers relations. Together, CD and ORD provide a comprehensive picture of the chiroptical properties of a molecule. mdpi.com

The application of these techniques to enantiomeric pyrazole derivatives involves several key aspects:

Stereochemical Assignment: The primary use is to determine the absolute configuration (R or S) of a chiral center. By comparing experimental CD/ORD spectra with those predicted by theoretical calculations (e.g., DFT), a definitive assignment can be made. mdpi.com

Conformational Analysis: The chiroptical response is highly sensitive to the conformation of the molecule. Therefore, these techniques can be used to study conformational equilibria in flexible chiral molecules.

Monitoring Chiral Self-Assembly: Chiroptical spectroscopy can be used to observe the formation of larger, ordered chiral structures from molecular building blocks, such as the organization of pyrazole-containing molecules along a DNA template. rsc.org

The table below summarizes the applications of chiroptical spectroscopy in the study of chiral pyrazole derivatives.

| Technique | Principle | Primary Application for Chiral Pyrazole Derivatives | Reference Example |

|---|---|---|---|

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Determination of absolute configuration; study of stereochemistry. nih.gov | Assignment of configuration for C(5)-chiral pyrazole derivatives. nih.gov |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Confirmation of stereochemical assignments alongside CD. mdpi.com | Comprehensive chiroptical characterization of chiral drugs containing a pyrazole moiety. mdpi.com |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Determination of absolute configuration in solid-state or solution. researchgate.net | Study of chiral self-assembly in a camphor-fused pyrazole. researchgate.net |

Computational and Theoretical Investigations of 1 Allyl 1h Pyrazol 4 Amine

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic characteristics of 1-allyl-1H-pyrazol-4-amine are fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory is a key tool in this analysis, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energies of these orbitals and the gap between them are critical determinants of the molecule's chemical stability and reactivity.

HOMO-LUMO Energy Gaps and Reactivity Predictions

The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. mdpi.com For pyrazole (B372694) derivatives, the nature and position of substituents significantly influence the HOMO-LUMO gap. nih.gov

In this compound, the electron-donating amino group at the C4 position is expected to raise the energy of the HOMO, while the electron-withdrawing nature of the pyrazole ring influences the LUMO energy. The allyl group at the N1 position can also modulate these energies. Theoretical calculations on similar aminopyrazole systems suggest that the HOMO is primarily localized on the pyrazole ring and the amino group, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is typically distributed over the pyrazole ring, highlighting its susceptibility to nucleophilic attack.

The reactivity of pyrazole derivatives can be predicted by analyzing these frontier orbitals. thieme-connect.com The presence of the amino group is expected to decrease the HOMO-LUMO gap compared to unsubstituted pyrazole, thereby increasing its reactivity. This is consistent with findings that electron-donating groups generally reduce the energy gap in aromatic heterocyclic systems. nih.gov

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Pyrazole | -6.8 | 1.2 | 8.0 | General Data |

| 4-Aminopyrazole | -5.9 | 1.0 | 6.9 | ijbiotech.com |

| 1-Methyl-1H-pyrazol-4-amine | -5.7 | 1.1 | 6.8 | Theoretical Data |

This table presents theoretically calculated values for analogous compounds to illustrate the expected trends for this compound.

Atomic Partial Charges and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). ijbiotech.comrsc.org For this compound, the MEP map is expected to show a high negative potential (red and yellow regions) around the nitrogen atoms of the pyrazole ring and the amino group, indicating their nucleophilic character. researchgate.netwuxibiology.com The N2 nitrogen of the pyrazole ring is often the most nucleophilic site in N-unsubstituted or N1-substituted pyrazoles. mdpi.com

The hydrogen atoms of the amino group and the allyl group will exhibit a positive potential (blue regions), marking them as potential sites for nucleophilic attack or hydrogen bonding interactions. The carbon atoms of the pyrazole ring will show varying degrees of potential, influenced by the attached functional groups. These electrostatic potential maps are invaluable for predicting the sites of electrophilic and nucleophilic attack, as well as intermolecular interactions. ijbiotech.com

| Atomic Site | Predicted Partial Charge (e) | Predicted Electrostatic Potential |

| N1 (pyrazole) | Negative | Negative |

| N2 (pyrazole) | Highly Negative | Highly Negative |

| C3 (pyrazole) | Slightly Positive | Neutral/Slightly Positive |

| C4 (pyrazole) | Negative (due to NH2) | Negative |

| C5 (pyrazole) | Slightly Positive | Neutral/Slightly Positive |

| N (amino) | Negative | Negative |

| Allyl C (alpha) | Slightly Positive | Slightly Positive |

| Allyl C (beta, gamma) | Slightly Negative | Slightly Negative |

This table provides predicted trends for atomic partial charges and electrostatic potential for this compound based on general principles of computational chemistry.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions, allowing for the determination of transition state structures and the calculation of activation energies. thieme-connect.comwuxiapptec.com This provides a detailed understanding of the reaction pathways for the derivatization and cyclization of this compound.

Transition State Analysis for Key Derivatization Pathways

A key derivatization pathway for this compound is N-alkylation. DFT studies on the N-alkylation of pyrazole derivatives have shown that the reaction typically proceeds via an SN2 mechanism. thieme-connect.comwuxibiology.com The transition state involves the simultaneous formation of a new bond between the nitrogen atom and the alkylating agent and the breaking of the bond in the alkylating agent. mdpi.com

For this compound, derivatization can occur at the N2 position of the pyrazole ring or at the exocyclic amino group. Transition state analysis can predict the regioselectivity of such reactions. Calculations on similar systems indicate that alkylation at the N2 position of the pyrazole ring is often kinetically favored due to its higher nucleophilicity. beilstein-journals.orgrsc.org The activation energy for this process can be calculated to quantify this preference.

Energy Profiles of Intramolecular Cyclization Reactions

The allyl group in this compound introduces the possibility of intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. mdpi.com DFT calculations can be used to map the energy profile of these cyclization pathways, identifying intermediates and transition states. nih.gov

One potential reaction is a metal-catalyzed intramolecular cyclization, where the allyl group reacts with another part of the molecule. The energy profile for such a reaction would reveal the activation barriers for each step, including oxidative addition, migratory insertion, and reductive elimination. Another possibility is a radical-initiated cyclization. The calculated energy profile would help in determining the feasibility of such reactions and predicting the most likely products. mdpi.com

Conformational Analysis and Torsional Scans of the Allyl Moiety

The flexibility of the allyl group attached to the N1 position of the pyrazole ring gives rise to multiple possible conformations. Conformational analysis and torsional scans are computational methods used to identify the most stable conformers and the energy barriers between them. chim.it

A torsional scan involves systematically rotating the dihedral angle of the C-N bond connecting the allyl group to the pyrazole ring and calculating the energy at each step. This generates a potential energy surface that reveals the low-energy conformations. For N-allyl substituted heterocycles, the orientation of the allyl group relative to the ring is influenced by steric and electronic factors. d-nb.info

The most stable conformer will be the one that minimizes steric hindrance between the allyl group and the pyrazole ring. The energy barriers between different conformers are also important, as they determine the flexibility of the molecule and can influence its ability to bind to biological targets. These computational studies provide a dynamic picture of the molecule's structure, which is essential for a complete understanding of its chemical and biological properties. chim.it

Molecular Dynamics Simulations for Solvent Effects on Reactivity

In a typical MD simulation study of this compound, the first step would involve the parameterization of the molecule for a chosen force field. The force field is a set of mathematical functions and parameters that describe the potential energy of the system of particles. Subsequently, the molecule is placed in a simulation box filled with a specific solvent, such as water, methanol, chloroform, or dimethyl sulfoxide (B87167) (DMSO). nih.govfrontiersin.org The system is then subjected to a period of equilibration, allowing the solvent molecules to arrange themselves naturally around the solute.

Following equilibration, production simulations are run to generate trajectories of the atoms and molecules over time. Analysis of these trajectories can provide valuable insights into solute-solvent interactions. For instance, the radial distribution function can be calculated to understand the structuring of solvent molecules around specific atoms or functional groups of this compound, such as the amine group or the pyrazole ring. The formation and lifetime of hydrogen bonds between the solute and protic solvents can also be quantified. nih.gov

To investigate solvent effects on reactivity, MD simulations can be combined with quantum mechanics/molecular mechanics (QM/MM) methods. In this hybrid approach, the chemically active region of the molecule (e.g., the pyrazole ring and the allyl group) is treated with a more accurate quantum mechanical method, while the rest of the system, including the solvent, is described by the computationally less expensive molecular mechanics force field. This allows for the study of reaction mechanisms and the calculation of activation energies in different solvent environments. researchgate.net

A hypothetical study could compare the behavior of this compound in a protic solvent like water and an aprotic polar solvent like DMSO. The simulation could reveal differences in the hydrogen bonding network around the amine group and the pyrazole nitrogen atoms, potentially leading to different reaction pathways or rates for reactions such as N-alkylation or electrophilic substitution on the pyrazole ring.

To illustrate the type of data that could be generated, the following interactive table presents hypothetical results from an MD simulation study on the solvent effects on key properties of this compound.

| Solvent | Average End-to-End Distance of Allyl Group (Å) | Average Number of Hydrogen Bonds (Solute-Solvent) | Rotational Barrier of Amine Group (kcal/mol) | Relative Solvation Free Energy (kcal/mol) |

| Water | 4.2 | 3.5 | 5.8 | 0.0 |

| Methanol | 4.5 | 2.8 | 5.2 | -1.2 |

| Chloroform | 4.8 | 0.5 | 4.5 | +2.5 |

| DMSO | 4.4 | 1.2 | 4.9 | -0.8 |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. conicet.gov.armdpi.com These models are instrumental in drug discovery and materials science for predicting the properties of new, unsynthesized compounds, thereby prioritizing synthetic efforts. rjpbcs.com For derivatives of this compound, QSAR and QSPR studies can provide insights into how structural modifications influence theoretical properties or in vitro binding mechanisms.

A typical QSAR/QSPR study on derivatives of this compound would involve the following steps:

Dataset Curation: A dataset of this compound derivatives with measured in vitro binding affinities to a specific target or a calculated theoretical property would be compiled. The structural diversity of the dataset is crucial for building a robust model.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D descriptors: Molecular weight, atom counts, etc. conicet.gov.ar

2D descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints. conicet.gov.aracs.org

3D descriptors: Steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, partial charges). conicet.gov.armdpi.com

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) are used to build a mathematical model that correlates the calculated descriptors (independent variables) with the activity or property of interest (dependent variable). acs.orgnih.gov

Model Validation: The predictive power of the developed model is rigorously assessed using various validation techniques. Internal validation methods like leave-one-out cross-validation (LOO-CV) and external validation using a separate test set of compounds are commonly employed. acs.orgnih.gov A statistically significant and predictive model can then be used to screen virtual libraries of novel derivatives.

For instance, a QSAR study could be performed to understand the structural requirements for the in vitro binding of this compound derivatives to a specific kinase. The resulting model might reveal that the binding affinity is positively correlated with the presence of a hydrogen bond donor at a certain position on the pyrazole ring and negatively correlated with the steric bulk of the substituent on the allyl group.

Similarly, a QSPR model could be developed to predict a theoretical property like the octanol-water partition coefficient (logP), which is a measure of lipophilicity. Such a model could guide the design of derivatives with desired solubility and permeability characteristics. nih.govjksus.org

The following interactive table presents a hypothetical dataset for a QSPR study on derivatives of this compound, focusing on the prediction of a theoretical lipophilicity descriptor (logP).

| Compound | R1 Substituent | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Number of Rotatable Bonds | Predicted logP |

| 1 | -H | 137.18 | 49.55 | 2 | 1.25 |

| 2 | -CH3 | 151.21 | 49.55 | 2 | 1.68 |

| 3 | -Cl | 171.62 | 49.55 | 2 | 1.95 |

| 4 | -F | 155.17 | 49.55 | 2 | 1.40 |

| 5 | -OCH3 | 167.21 | 58.78 | 3 | 1.30 |

| 6 | -CN | 162.19 | 73.34 | 2 | 0.85 |

Such models, focused on theoretical and in vitro properties, provide a rational basis for the design of novel this compound derivatives with tailored characteristics, while avoiding direct predictions of biological efficacy or human outcomes. mdpi.com

Exploration of Potential Applications of 1 Allyl 1h Pyrazol 4 Amine and Its Derivatives in Chemical Sciences

Precursors in Materials Science Research

The inherent properties of the pyrazole (B372694) nucleus, including its aromaticity, thermal stability, and coordination capabilities, make its derivatives highly attractive for the synthesis of novel materials. mdpi.comias.ac.in The ability to functionalize the pyrazole ring at multiple positions allows for the fine-tuning of electronic and physical properties, paving the way for their use in polymers, organic electronics, and functional dyes.

Monomers for Polymer Synthesis and Advanced Materials

Pyrazole derivatives serve as versatile monomers for the creation of advanced polymers with tailored properties. The pyrazole moiety can be incorporated into polymeric chains to enhance thermal stability, solubility, and bio-activity. ias.ac.innih.gov For instance, semi-linear polymeric structures containing pyrazole units have been synthesized through condensation polymerization, yielding materials with significant thermal stability. ias.ac.in

One approach involves the polycondensation of pyrazole diamine with terephthaloyl dichloride to produce polyamides. ias.ac.in These heterocyclic polyamides often exhibit improved solubility in organic solvents and high mechanical strength. ias.ac.in Another strategy involves the synthesis of polyazomethines, also known as polyimines or Schiff base polymers, which are noted for their thermal stability and optoelectronic properties. nih.gov The incorporation of a pyrazole moiety into these polymers can be achieved through polycondensation techniques, sometimes enhanced with ultrasonic radiation when forming nanocomposites with materials like zinc oxide. nih.gov

The thermal properties of these polymers are a key indicator of their potential applications. Thermogravimetric analysis (TGA) has shown that pyrazole-containing polyazomethines exhibit significant thermal stability, with weight loss percentages at 800 °C indicating a robust polymer backbone. nih.gov The addition of nanofillers like zinc oxide can further enhance this stability. nih.gov Vinyl-substituted pyrazoles have also been studied as monomers, with their polymerization kinetics being influenced by the position of substituents on the pyrazole ring. nih.gov

Components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The electroluminescent and charge-transporting properties of pyrazole derivatives have positioned them as promising candidates for use in organic electronic devices such as OLEDs and OPVs. mdpi.comroyal-chem.com Specifically, their tunable electronic structures allow them to function as emitters or hole-transporting materials (HTMs). mdpi.comnih.gov

Trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been investigated as emitters in OLEDs. mdpi.com Devices fabricated with these materials as the active layer have demonstrated bright bluish-green light emission. mdpi.com The performance of these OLEDs, including maximum brightness and current efficiency, is highly dependent on the specific substituents on the pyrazole-quinoline core. mdpi.comresearchgate.net For example, an OLED device using 1-phenyl-3-phenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline as the emitter achieved a maximum brightness of approximately 1436.0 cd/m². mdpi.com

In the realm of OPVs, particularly perovskite solar cells (PSCs), pyrazole-containing molecules have been designed as HTMs, which are crucial for extracting and transporting positive charge carriers from the perovskite absorber layer. nih.govresearchgate.net Spiro-type molecules incorporating a phenylpyrazole/fluorene core have been synthesized and shown to exhibit excellent electrochemical properties and hole conductivities. nih.gov The power conversion efficiency (PCE) of PSCs using these pyrazole-based HTMs can be comparable to, and in some cases outperform, devices based on the standard HTM, Spiro-OMeTAD. nih.govresearchgate.net For example, a PSC based on the spiro-phenylpyrazole/fluorene HTM designated WY-1 achieved a PCE of 14.2%. nih.gov

Precursors for Fluorescent Dyes and Pigments

The pyrazole scaffold is a key component in the design of fluorescent dyes and probes due to its high synthetic versatility and the favorable electronic properties it imparts to the final molecule. nih.govrsc.org Pyrazole derivatives have been developed that exhibit high quantum yields, photostability, and solvatochromism (color change depending on solvent polarity). nih.gov These properties make them suitable for a range of applications, including bioimaging and chemical sensing. nih.gov

The fluorescence properties can be tuned by modifying the substituents on the pyrazole ring, which alters the intramolecular charge transfer (ICT) characteristics of the molecule. For example, pyrazolo[4,3-b]pyridine derivatives have been synthesized that show a significant increase in fluorescence quantum yield in the presence of specific analytes due to enhanced ICT. nih.gov The emission can range across the visible spectrum, from blue to red, depending on the molecular structure and its environment. nih.govmdpi.com

The synthesis of these dyes often involves cyclocondensation reactions to form the pyrazole core, followed by functionalization to introduce desired photophysical properties. nih.gov For instance, a fluorescently labeled pyrazole derivative was synthesized by reacting N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine with dansyl chloride, resulting in a stable sulfonamide adduct with blue-green fluorescence. nih.gov Another example involves pyrene-functionalized pyrazoles, which combine the intense emission of pyrene (B120774) with the versatile pyrazole core to create highly fluorescent dyes. mdpi.com